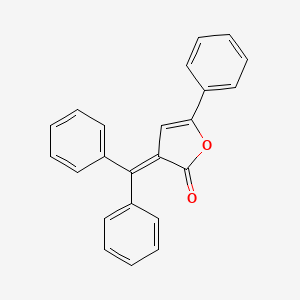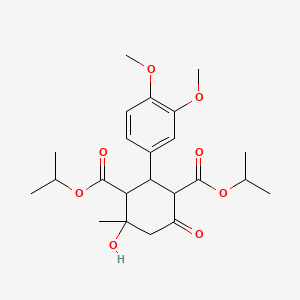
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone, also known as DPF, is a synthetic compound that belongs to the family of chalcones. DPF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone exerts its biological activities by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone also activates the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has been found to modulate various biochemical and physiological processes in cells. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has also been found to regulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has several advantages for lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in the lab. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone also exhibits a wide range of biological activities, making it a versatile tool for studying various biochemical and physiological processes in cells. However, 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has some limitations as well. It is a relatively hydrophobic compound, which can limit its solubility in aqueous solutions. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone also has some cytotoxicity at high concentrations, which can affect its use in cell-based assays.
Direcciones Futuras
There are several future directions for the study of 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone. One potential application is in the development of novel anti-inflammatory and anticancer drugs. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone can also be used as a tool for studying various signaling pathways in cells, including the NF-κB and AMPK pathways. Further research is needed to elucidate the molecular mechanisms underlying the biological activities of 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone and to optimize its pharmacological properties.
Métodos De Síntesis
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone can be synthesized by the Claisen-Schmidt condensation of benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(diphenylmethylene)-5-phenyl-2(3H)-furanone has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the expression of pro-inflammatory cytokines and enzymes, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
3-benzhydrylidene-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O2/c24-23-20(16-21(25-23)17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSUSCDXHZHXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385921 |
Source


|
| Record name | 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- | |
CAS RN |
145207-62-1 |
Source


|
| Record name | 2(3H)-Furanone, 3-(diphenylmethylene)-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5109999.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5110033.png)
![N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5110035.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)
![4-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5110087.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)
